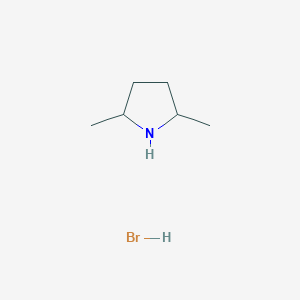

2,5-Dimethylpyrrolidine hydrobromide

Description

2,5-Dimethylpyrrolidine hydrobromide is a secondary cyclic amine salt derived from 2,5-dimethylpyrrolidine, a five-membered saturated ring containing two methyl substituents at the 2 and 5 positions. Pyrrolidine derivatives are widely used in pharmaceutical synthesis due to their basicity and ability to modulate pharmacokinetic properties .

Structure

3D Structure of Parent

Properties

CAS No. |

65944-50-5 |

|---|---|

Molecular Formula |

C6H14BrN |

Molecular Weight |

180.09 g/mol |

IUPAC Name |

2,5-dimethylpyrrolidine;hydrobromide |

InChI |

InChI=1S/C6H13N.BrH/c1-5-3-4-6(2)7-5;/h5-7H,3-4H2,1-2H3;1H |

InChI Key |

KPEKIRUMYZFFGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(N1)C.Br |

Origin of Product |

United States |

Preparation Methods

Iron(III)-Catalyzed Intramolecular Hydroamination/Cyclization

A highly diastereoselective route involves iron(III)-catalyzed intramolecular hydroamination of α-substituted amino alkenes derived from l-glutamic acid . The process begins with the conversion of l-glutamic acid into enantiopure amino alkenes, which undergo cyclization in the presence of FeCl₃. The reaction proceeds via a chair-like transition state, favoring trans-2,5-dimethylpyrrolidine with >99% diastereomeric excess . Subsequent treatment with hydrobromic acid yields the hydrobromide salt.

Key Data:

-

Catalyst: FeCl₃ (5 mol%)

-

Solvent: Toluene

-

Temperature: 80°C

This method is notable for its sustainability, leveraging non-toxic iron catalysts and renewable amino acid precursors.

Enantiodivergent Synthesis from Chiral Auxiliaries

Enantiodivergent synthesis enables access to both (+)- and (−)-enantiomers of 2,5-dimethylpyrrolidine hydrobromide. Starting from (R)-phenylglycinol, a chiral imine intermediate is formed and subjected to Grignard additions, followed by cyclization . The stereochemical outcome is controlled by the choice of Grignard reagent and reaction conditions.

Example Pathway:

-

Condensation of (R)-phenylglycinol with formaldehyde → imine formation.

-

Diastereoselective cyanide addition → aminonitrile intermediate.

-

Alkylation and Li/NH₃ reduction → trans-2,5-dialkylpyrrolidine .

-

Hydrobromide formation via HBr quench.

Key Data:

Intramolecular Amidomercuration

Although less environmentally favorable, amidomercuration offers a direct route to trans-2,5-dimethylpyrrolidine . Mercury(II) trifluoroacetate promotes cyclization of N-allyl amides, forming a mercurated intermediate. Demercuration with NaBH₄ yields the pyrrolidine, which is converted to the hydrobromide salt.

Key Data:

This method is limited by mercury toxicity but remains historically significant for mechanistic studies.

Catalytic Hydrogenation of Pyrrole Derivatives

2,5-Dimethylpyrrole undergoes hydrogenation over Raney nickel at high pressure to produce the pyrrolidine . The free base is then treated with HBr in ethanol to form the hydrobromide.

Key Data:

-

Catalyst: Raney Ni (10 wt%)

-

Conditions: 100 bar H₂, 120°C

-

Conversion: >95%

Bromination-Salt Formation via Amino Acid Intermediates

A patented route involves brominating 2-amino-5-methylpyridine, followed by diazotization and hydrobromide formation . The process includes:

-

Acetylation of 2-aminopyridine.

-

Bromination at 50°C with Br₂.

-

Diazotization with NaNO₂/HBr to replace the amino group with bromine .

-

Salt formation using concentrated HBr.

Key Data:

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Fe(III)-Hydroamination | FeCl₃ | 85–92 | trans only | High (green chemistry) |

| Enantiodivergent Synthesis | Grignard Reagents | 65–78 | Tunable | Moderate |

| Amidomercuration | Hg(OCOCF₃)₂ | 70–75 | trans | Low (toxicity) |

| Hydrogenation | Raney Ni | >95 | Racemic | High |

| Bromination-Salt Route | Br₂/HBr | 60–65 | N/A | Moderate |

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylpyrrolidine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to yield the parent amine.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed:

Oxidation: N-oxides of 2,5-dimethylpyrrolidine.

Reduction: 2,5-dimethylpyrrolidine.

Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

2,5-Dimethylpyrrolidine hydrobromide serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Bioactive Molecules : It is used in the development of pyrrolidine derivatives that exhibit biological activity. For instance, compounds derived from 2,5-dimethylpyrrolidine have shown potential as selective agonists for serotonin receptors, which are crucial in treating psychiatric disorders such as depression and anxiety .

- Anticonvulsant Activity : Research indicates that derivatives of 2,5-dimethylpyrrolidine possess anticonvulsant properties. These compounds have been tested for their ability to prevent seizures in animal models, demonstrating efficacy comparable to established anticonvulsants .

- PPAR Agonists : Certain derivatives have been identified as potent agonists at peroxisome proliferator-activated receptors (PPARs), which are important targets for managing metabolic disorders like type 2 diabetes .

Organic Synthesis Applications

The compound is also significant in organic synthesis due to its structural versatility:

- Building Block for Heterocycles : this compound can be utilized to synthesize various heterocyclic compounds. Its ability to undergo nucleophilic substitutions makes it a valuable building block in the synthesis of complex organic molecules .

- Catalysis : It has been explored as a catalyst in several chemical reactions, enhancing reaction rates and selectivity. This application is particularly relevant in asymmetric synthesis where chirality is a critical factor .

Case Studies

- Anticancer Properties : A study investigated the anticancer effects of 2,5-dimethylpyrrolidine derivatives on different cancer cell lines. Results indicated that certain derivatives inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of 2,5-dimethylpyrrolidine derivatives against various bacterial strains. The findings revealed broad-spectrum activity, indicating its potential use as an antimicrobial agent .

- Development of CNS-active Compounds : A series of studies have reported on the development of central nervous system-active compounds derived from 2,5-dimethylpyrrolidine. These compounds showed promising results in preclinical trials for treating neurological disorders .

Mechanism of Action

The mechanism of action of 2,5-dimethylpyrrolidine hydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings and Data Gaps

- Structural Insights : Stereoisomerism in hydrochloride salts (e.g., 2R,5R vs. 2S,5S) may impact biological activity but requires further study .

- Data Limitations : Direct physicochemical and toxicological data for this compound are absent in the provided evidence. Comparisons rely on extrapolation from hydrochloride salts and structurally related compounds.

- Synthetic Relevance : The regioselective functionalization of pyrrolidine derivatives () underscores their utility in complex molecule synthesis .

Biological Activity

2,5-Dimethylpyrrolidine hydrobromide (CAS No. 65944-50-5) is a chemical compound that has garnered attention for its potential biological activities. As a derivative of pyrrolidine, it is characterized by a five-membered ring containing nitrogen and is often used in various synthetic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties based on diverse research findings.

- Molecular Formula : C7H14BrN

- Molecular Weight : 202.10 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have indicated that compounds related to pyrrolidine structures exhibit significant antimicrobial properties. For instance, derivatives of 2,5-dimethylpyrrolidine have been tested against various bacterial strains. In one study, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.8 to 100 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2,5-Dimethylpyrrolidine Derivative A | 1.6 | S. aureus |

| 2,5-Dimethylpyrrolidine Derivative B | 0.8 | E. coli |

Anticancer Properties

The anticancer potential of 2,5-dimethylpyrrolidine derivatives has also been investigated. A series of compounds synthesized from this base structure demonstrated promising activity against various cancer cell lines. The mechanism of action involves the inhibition of specific enzymes critical for cancer cell proliferation.

In a study focused on dual-targeting agents for cancer therapy, certain pyrrolidine derivatives showed strong binding affinity to dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis . This interaction suggests a potential pathway for developing new anticancer drugs.

Enzyme Inhibition

Enzyme inhibition studies have been crucial in understanding the biological activity of this compound. Research has highlighted its role as an inhibitor of enoyl acyl carrier protein (ACP) reductase and DHFR . These enzymes are vital in bacterial and cancer cell metabolism, making them attractive targets for therapeutic intervention.

Case Studies

- Study on Antitubercular Activity :

- Dual Enzyme Inhibitors :

- Another study synthesized various derivatives that were tested for their dual inhibition capability against DHFR and enoyl ACP reductase. The findings revealed that these compounds could effectively bind to the active sites of both enzymes, demonstrating potential for dual-target therapies in treating infections and cancers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dimethylpyrrolidine hydrobromide?

- Methodology : Bromination of pyrrolidine derivatives in glacial acetic acid with elemental bromine is a common approach. For example, bromine dissolved in glacial acetic acid can be added dropwise to a precursor (e.g., 3-(2,5-dimethoxyphenyl)pyrrolidine hydrochloride) under inert conditions (argon gas) to yield hydrobromide salts . Optimization of stoichiometry and reaction time is critical to minimize side products.

Q. How can researchers characterize the purity and structure of this compound?

- Methodology :

- X-ray diffraction (XRD) : To confirm crystallinity and amorphous phases (e.g., blunt XRD patterns indicate amorphous forms) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for structural elucidation.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- Elemental Analysis : For validating stoichiometry. Purity (>95%) is often confirmed via HPLC with UV detection .

Q. What safety protocols are essential when handling this compound?

- Guidelines :

- Use flame-resistant lab equipment due to flammability (GHS Category 2).

- Avoid skin/eye contact (irritant Category 2/2A); wear PPE and use fume hoods.

- In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical advice .

Advanced Research Questions

Q. How does the solubility profile of this compound impact its application in drug formulation?

- Experimental Design : Compare solubility in polar (e.g., water, ethanol) vs. nonpolar solvents (e.g., BnOH) using gravimetric or spectroscopic methods. For example, galantamine hydrobromide shows reduced solubility in water but higher lipophilicity in BnOH, which informs formulation strategies for sustained-release systems .

Q. What structural features of 2,5-dimethylpyrrolidine derivatives influence biological activity?

- Structure-Activity Relationship (SAR) :

- The 2,5-dimethylpyrrole framework is critical for maintaining cell viability and enhancing monoclonal antibody (mAb) productivity in recombinant CHO cells.

- Reduced derivatives (e.g., 2,5-dimethylpyrrolidine) lack efficacy, emphasizing the necessity of the aromatic heterocycle and 2,5-dialkyl substitution .

Q. How can researchers resolve contradictions in physicochemical data (e.g., solubility vs. crystallinity)?

- Analytical Strategy :

- Use differential scanning calorimetry (DSC) to correlate amorphous phases (observed via blunt XRD patterns) with solubility changes.

- Cross-validate with dynamic vapor sorption (DVS) to assess hygroscopicity, which may explain discrepancies in hydrophilicity .

Q. What advanced synthetic routes improve regioselectivity in this compound derivatives?

- Methodology :

- Employ copper(II) bromide for regioselective bromination, though undesired isomers may form.

- A two-step approach (deprotonation with LDA, boronic acid ester hydrolysis) achieves higher regiochemical control, as demonstrated in pyridine derivative synthesis .

Q. How can researchers optimize analytical methods for detecting trace impurities in this compound?

- Method Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.